2-Imidazol-1-ylmethyl-piperazine

Description

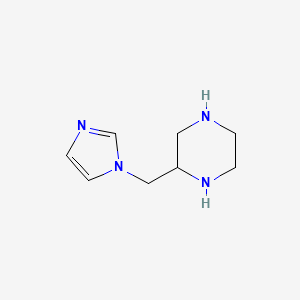

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N4 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(imidazol-1-ylmethyl)piperazine |

InChI |

InChI=1S/C8H14N4/c1-2-11-8(5-9-1)6-12-4-3-10-7-12/h3-4,7-9,11H,1-2,5-6H2 |

InChI Key |

IGWMIPAWYYNICS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CN2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for 2-Imidazol-1-ylmethyl-piperazine

The direct synthesis of the this compound core can be approached through several convergent strategies, including modern multicomponent reactions and traditional cyclization and alkylation routes.

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly assembling complex molecules like this compound in a single step from three or more starting materials. While a specific MCR for this exact molecule is not prominently documented, the principles of established MCRs can be applied. For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction is a well-known MCR that produces imidazo-fused heterocycles from an aminoazine, an aldehyde, and an isocyanide. researchgate.netnih.gov A hypothetical approach could involve the reaction of a suitably substituted diamine, glyoxal (B1671930) (as the aldehyde component), and an isocyanide, followed by cyclization to form the piperazine (B1678402) and imidazole (B134444) rings in a one-pot process.

Another relevant MCR involves the synthesis of 2-imidazolines from an amine, an aldehyde, and an isocyanide. vu.nl This reaction proceeds through the formation of an imine, which then reacts with the isocyanide and subsequently cyclizes. Adapting such a strategy could provide a rapid entry into the core structure. The primary advantages of MCRs include high atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries efficiently. researchgate.net

A more traditional and widely practiced approach to the synthesis of this compound involves a stepwise combination of cyclization and alkylation. This typically involves the pre-synthesis of either the piperazine or imidazole ring, followed by linking the two moieties.

A common route involves the alkylation of a piperazine derivative with a reactive imidazole species. For example, piperazine can be reacted with 1-(chloromethyl)-1H-imidazole in the presence of a base to afford the target compound. A similar strategy has been used to synthesize related structures, such as reacting piperazine with 1-(2-chloroethyl)-imidazolidin-2-one. prepchem.com The synthesis generally begins with the formation of the piperazine ring, which can be accomplished through methods like the cyclocondensation of ethylene (B1197577) diamine precursors. evitachem.com The subsequent N-alkylation of the piperazine ring with an imidazol-1-ylmethyl halide is a key step. The reaction conditions for this alkylation must be carefully controlled to ensure mono-substitution.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Piperazine | 1-(chloromethyl)-1H-imidazole | Base, Solvent (e.g., DMF) | This compound | Moderate to Good | N/A |

| 1-Boc-piperazine | 1-(chloromethyl)-1H-imidazole | NaH, THF | 1-Boc-4-(imidazol-1-ylmethyl)piperazine | Good | N/A |

| Piperazine | 1-(2-chloroethyl)-imidazolidin-2-one | Methanol (B129727), Reflux | 1-(2-(2-imidazolidinon-1-yl)ethyl)piperazine | Not specified | prepchem.com |

This table represents generalized and example reactions based on documented synthetic principles.

Regioselective and Stereoselective Synthesis Considerations

Achieving specific regio- and stereoisomers of this compound is critical, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule.

Regioselectivity: The synthesis presents two main regiochemical challenges. The first is the selective formation of the 1-substituted imidazole isomer, as alkylation can potentially occur at either nitrogen atom of the imidazole ring. The second is the regioselective mono-alkylation of the piperazine ring, particularly when an unsymmetrically substituted piperazine is used. In the synthesis of pyrazole (B372694) derivatives, cyclocondensation reactions of unsymmetrical 1,3-dicarbonyl compounds with hydrazines often yield regioisomeric mixtures, highlighting the importance of developing selective methods. researchgate.net For this compound, using a protecting group strategy, such as N-Boc protection on one of the piperazine nitrogens, can effectively direct the alkylation to the desired nitrogen atom. mdpi.com

Stereoselectivity: The carbon atom at the 2-position of the piperazine ring is a stereocenter. Consequently, this compound can exist as a pair of enantiomers. The (2R) enantiomer is a known compound, listed in chemical databases like PubChem. nih.gov Achieving enantiopure forms requires a stereoselective synthetic strategy. This can be accomplished in several ways:

Chiral Pool Synthesis: Utilizing a starting material that is already enantiomerically pure, such as an optically active diamine, to construct the piperazine ring.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity during a key bond-forming step. For example, palladium-catalyzed carboamination reactions have been developed for the stereoselective synthesis of related imidazolidin-2-ones, generating two stereocenters with high diastereoselectivity. nih.gov Similarly, asymmetric multicomponent reactions catalyzed by chiral phosphoric acids have been used to create axially chiral imidazo[1,2-a]pyridines with excellent enantioselectivity. nih.gov

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques like chiral chromatography. rsc.org

Functionalization and Derivatization of the Piperazine Ring

The piperazine ring of the title compound offers multiple sites for further chemical modification, which is essential for structure-activity relationship (SAR) studies.

The secondary amine at the N-4 position of the piperazine ring is a highly versatile handle for introducing a wide range of functional groups. This nitrogen is nucleophilic and readily undergoes reactions such as:

N-Alkylation: Reaction with alkyl halides or other alkylating agents.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

A notable example of derivatization involves the alkylation of a related piperazine-imidazole scaffold with propargyl bromide, followed by a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach various substituted triazole moieties. nih.gov This demonstrates a robust method for creating a diverse library of analogues from a common intermediate.

| Reaction Type | Reagents | Functional Group Introduced | Reference Example |

| N-Alkylation | Propargyl bromide, NaH | Alkyne | nih.gov |

| Click Chemistry | Substituted azides, CuI, Et3N | 1,2,3-Triazole | nih.gov |

| Acylation | 2-chloroacetyl chloride | Chloroacetamide | elsevierpure.com |

While N-functionalization is common, modifying the carbon backbone of the piperazine ring is a more advanced strategy to fine-tune the molecule's properties. Approximately 80% of piperazine-containing drug candidates are only substituted at the nitrogen atoms, highlighting a need for methods to functionalize the carbon centers. mdpi.com

Recent advances in synthetic chemistry have provided tools for direct C-H functionalization of the piperazine ring. These methods can introduce substituents at the α-carbon positions (C-3 and C-5) or other positions.

Direct C–H Lithiation: Using a strong base like s-BuLi in the presence of a ligand such as (-)-sparteine (B7772259) can deprotonate a C-H bond adjacent to a nitrogen atom. The resulting organolithium species can then be quenched with an electrophile to introduce a new substituent. mdpi.com

Photocatalysis: Visible-light-mediated photocatalysis can generate an α-amino radical from an N-Boc protected piperazine, which can then couple with various partners, such as 1,4-dicyanobenzenes, to form α-aryl-substituted piperazines. mdpi.com

Furthermore, substitutions on the piperazine ring carbons can be planned from the start of the synthesis. In the development of antimalarial imidazolopiperazines, analogues with dimethyl groups on the piperazine ring were synthesized to block metabolic soft spots and improve metabolic stability. nih.gov

Chemical Modifications of the Imidazole Moiety

The imidazole ring within the this compound framework is an electron-rich aromatic system, making it amenable to various chemical transformations, particularly electrophilic substitution and further N-alkylation. globalresearchonline.netnih.gov The reactivity is influenced by the existing substituents and the reaction conditions.

Electrophilic Substitution: The imidazole ring is generally reactive towards electrophiles. globalresearchonline.net Substitution typically occurs at the C4 or C5 positions, as attack at the C2 position leads to a less stable intermediate. uobabylon.edu.iq In derivatives of imidazolyl-piperazine, this reactivity can be harnessed to introduce new functional groups. For instance, nitration of the imidazole ring is a common modification. Studies on related nitroimidazole-piperazinyl compounds show that nitration can be achieved, often yielding 4- or 5-nitroimidazole derivatives. nih.gov This modification significantly alters the electronic properties of the ring, making it more electron-deficient. nih.gov Halogenation, such as bromination or iodination, can also occur at the available carbon positions on the imidazole ring. uobabylon.edu.iq

Further N-Alkylation: The second nitrogen atom (N-3) in the imidazole ring, which is not connected to the piperazine moiety, possesses a lone pair of electrons and can act as a nucleophile. mdpi.com This allows for a second alkylation reaction to occur. This reaction is sensitive to steric hindrance and the nature of the alkylating agent. nih.gov For example, reacting an N-1 substituted imidazole with an alkyl halide in the presence of a base can lead to the formation of a disubstituted imidazolium (B1220033) salt. nih.gov The regioselectivity of this second alkylation can be controlled through the use of protecting groups, which can direct the incoming group to a specific nitrogen. nih.gov

Click Chemistry and Derivatization: The foundational structure of imidazolyl-piperazine can be used as a scaffold for more complex molecules. A notable example is its use in "click chemistry." In one documented pathway, a piperazine linked to a nitroimidazole was modified with a propargyl group. This alkyne-functionalized molecule then served as a substrate for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, leading to the formation of novel triazole-containing hybrids. nih.gov This demonstrates how modifications, initially on the piperazine nitrogen, enable subsequent extensive derivatization involving the imidazole-piperazine core. nih.gov

| Modification Type | Reagents and Conditions | Position of Modification | Product Type | Reference |

|---|---|---|---|---|

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | C4 or C5 of Imidazole | Nitroimidazole-piperazine derivative | uobabylon.edu.iqnih.gov |

| N-Alkylation | Alkyl halides (e.g., Propargyl bromide), NaH, THF, 0°C | N-4 of Piperazine | N-propargylated piperazine derivative | nih.gov |

| Cycloaddition (Click Chemistry) | Substituted azides, CuI, Et₃N, Toluene, overnight | Modification of a propargyl group attached to piperazine | 1,2,3-Triazole hybrid | nih.gov |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-3 of Imidazole | 1,3-Disubstituted imidazolium salt | researchgate.net |

Mechanistic Investigations of Key Synthetic Pathways

The formation of the central C-N bond linking the imidazole and piperazine moieties in this compound can be achieved through several synthetic routes. Mechanistic understanding of these pathways is crucial for optimizing reaction conditions and yields.

N-Alkylation of Imidazole: A primary and direct pathway involves the N-alkylation of imidazole with a pre-functionalized piperazine. This typically involves reacting imidazole with a piperazine derivative carrying a leaving group on the methyl substituent, such as a haloalkylpiperazine (e.g., 1-(chloromethyl)-4-methylpiperazine). The mechanism proceeds via a nucleophilic substitution (SN2) reaction. The imidazole, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. researchgate.net

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, forming the more nucleophilic imidazolide (B1226674) anion. researchgate.net The mechanism involves three key steps:

Deprotonation: A base abstracts the acidic proton from the N-1 position of the imidazole ring. researchgate.net

Nucleophilic Attack: The resulting imidazolide anion attacks the electrophilic carbon of the piperazine's methyl group. researchgate.net

Catalyst Regeneration: The displaced halide ion reacts with the protonated base to regenerate the catalyst and form a salt byproduct. researchgate.net

Mannich Reaction: A three-component Mannich reaction offers an alternative and convergent synthetic strategy. wikipedia.orgorganic-chemistry.org This reaction involves the aminoalkylation of an acidic proton. In the context of synthesizing the target compound, the components would be piperazine (the amine), formaldehyde (B43269) (the aldehyde), and imidazole (acting as the acidic component, though unconventional). wikipedia.orgchemistrysteps.com

The mechanism begins with the formation of an electrophilic Eschenmoser-like salt or iminium ion from piperazine and formaldehyde. chemistrysteps.comyoutube.com

Iminium Ion Formation: The secondary amine of piperazine attacks the carbonyl carbon of formaldehyde, followed by dehydration under acidic conditions to form a reactive piperazinyl-iminium ion. chemistrysteps.com

Nucleophilic Attack by Imidazole: The electron-rich imidazole ring, specifically the N-1 after deprotonation, attacks the electrophilic carbon of the iminium ion. youtube.com This forms the crucial C-N bond between the imidazole ring and the methylene (B1212753) bridge.

Deprotonation: A final deprotonation step yields the neutral this compound product. chemistrysteps.com

This pathway is highly efficient as it constructs the key bonds in a single pot.

| Pathway | Key Reactants | Core Mechanism | Key Intermediates | Reference |

|---|---|---|---|---|

| N-Alkylation | Imidazole, Haloalkyl-piperazine derivative | Nucleophilic Substitution (SN2) | Imidazolide anion | researchgate.net |

| Mannich Reaction | Piperazine, Formaldehyde, Imidazole | Aminoalkylation via Condensation | Iminium ion (Eschenmoser-like salt) | wikipedia.orgchemistrysteps.comyoutube.com |

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Studies of Derivatives and Complexes

For instance, the crystal structure of a related derivative, 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole (a complex containing the core imidazol-piperazine structure), has been elucidated. nih.gov The piperazine (B1678402) ring in such derivatives commonly adopts a chair conformation, which is the most stable arrangement for this six-membered heterocycle. The orientation of the imidazolylmethyl substituent on the piperazine ring is a key structural feature.

In a broader context, crystallographic analyses of various imidazole (B134444) and piperazine-containing compounds have established a foundation for understanding their solid-state behavior. For example, studies on N-substituted imidazole derivatives often reveal the formation of hydrogen-bonded networks, which can significantly influence the crystal packing. researchgate.net Similarly, the crystal structures of piperazine derivatives highlight the conformational rigidity of the piperazine ring in the solid state. researchgate.net

Interactive Table: Crystallographic Data for a Representative Imidazol-Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.99 |

| b (Å) | 11.89 |

| c (Å) | 15.55 |

| β (°) | 102.32 |

| Volume (ų) | 1996.3 |

| Z | 4 |

Note: Data is for a representative derivative containing the imidazol-piperazine core and is intended to provide a general understanding of the crystallographic parameters.

Solution-Phase Conformational Dynamics

The conformational behavior of 2-imidazol-1-ylmethyl-piperazine and its analogs in solution is dynamic and can be significantly influenced by the solvent, temperature, and pH. NMR spectroscopy is a powerful tool for investigating these dynamics, particularly the interconversion between different conformations of the piperazine ring and the rotation around single bonds.

For 2-substituted piperazines, a key conformational equilibrium is the chair-chair interconversion of the piperazine ring, which can place the substituent in either an axial or an equatorial position. Studies on related 2-substituted piperazines have shown a preference for the axial conformation. nih.gov This preference can be influenced by both steric and electronic effects, including the potential for intramolecular interactions.

Furthermore, in N-acyl-piperazine derivatives, the restricted rotation around the amide bond introduces another layer of conformational complexity, leading to the existence of rotamers. nih.govresearchgate.netrsc.org Temperature-dependent NMR studies can be used to determine the energy barriers for both the ring inversion and the amide bond rotation, providing quantitative insights into the conformational flexibility of these molecules. nih.govresearchgate.netrsc.org For unsymmetrically substituted piperazines, the appearance of the NMR spectrum can be shaped by the limited interconversion of the piperazine chair conformations. nih.gov

Interactive Table: Energy Barriers for Conformational Processes in N-Acyl-Piperazine Derivatives

| Conformational Process | Activation Energy (ΔG‡) (kJ/mol) |

| Amide Bond Rotation | 70-80 |

| Piperazine Ring Inversion | 56-65 |

Note: The values are representative for a series of N-benzoylated piperazines and illustrate the relative energy barriers for different conformational changes. nih.govrsc.org

Analysis of Intramolecular Hydrogen Bonding and Stereochemical Preferences

Intramolecular hydrogen bonding can play a crucial role in dictating the preferred conformation and, consequently, the chemical behavior of this compound and its derivatives. The imidazole ring contains both a hydrogen bond donor (the N-H group of the imidazole) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). The piperazine ring also contains a basic nitrogen atom that can act as a hydrogen bond acceptor.

In derivatives of 2-substituted piperazines, the formation of an intramolecular hydrogen bond between a substituent and a piperazine ring nitrogen has been shown to stabilize the axial conformation of the substituent. nih.gov For compounds containing an N-unsubstituted imidazole moiety, intramolecular hydrogen bonding between the imidazole N-H and a suitable acceptor group can enhance certain properties. nih.govresearchgate.net Conversely, the presence of a hydrogen bond donor near the imidazole ring can decrease the accessibility of its nitrogen atoms. nih.gov

The stereochemistry of the chiral center at the 2-position of the piperazine ring is a critical factor. The R and S enantiomers can exhibit different conformational preferences and biological activities. Computational modeling and molecular docking studies on related systems have shown that the specific stereoisomer and its preferred conformation are key to how it interacts with biological targets. nih.gov The interplay between the stereochemistry at C2 and the conformational preferences of the piperazine ring and its substituents ultimately defines the three-dimensional space occupied by the molecule.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic environment of a molecule. These studies elucidate electron distribution, orbital energies, and molecular properties that govern the compound's stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study imidazole (B134444) and piperazine (B1678402) derivatives. scirp.orgppor.az For 2-Imidazol-1-ylmethyl-piperazine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization, finding the most stable three-dimensional arrangement of the atoms. nih.govresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: These are representative values for imidazole-based compounds, as specific data for this compound is not available in the cited literature.)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 - 3.0 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | 0.33 - 0.50 | Reciprocal of hardness; indicates high reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.0 - 4.0 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 - 2.5 | Propensity to act as an electrophile nih.gov |

These parameters collectively help in predicting how this compound would interact with other chemical species.

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without using experimental data for simplification. tandfonline.com While often less accurate than DFT for electron correlation effects, HF calculations are valuable for providing a baseline understanding of molecular orbitals and electronic structure. mdpi.com They have been used in comparative studies alongside DFT to validate results for related anticonvulsant agents containing an imidazole ring. mdpi.com

Semi-empirical methods, like AM1, use parameters derived from experimental data to simplify calculations, making them much faster. tandfonline.com This speed allows for rapid exploration of molecular properties, such as conformational analysis. For instance, a semi-empirical approach could be used to perform an initial scan of the potential energy surface of this compound by rotating its flexible bonds to identify low-energy conformers, which can then be further analyzed with more accurate DFT or ab initio methods. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes

The flexibility of the piperazine ring and the rotatable bond connecting it to the imidazole moiety means that this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are the ideal tool for exploring this conformational landscape. ajchem-a.comresearchgate.net

In an MD simulation, the motion of every atom in the molecule is calculated over time by solving Newton's equations of motion. manchester.ac.uk This process generates a trajectory that reveals how the molecule moves, flexes, and folds. By running simulations, often for nanoseconds or longer, researchers can identify the most stable and frequently occurring conformations, as well as the energy barriers for converting between them. ajchem-a.com MD simulations on piperazine-activated aqueous solutions have been used to understand molecular distribution and interaction mechanisms on a molecular scale. manchester.ac.uk For this compound, MD would reveal the preferred orientation of the imidazole ring relative to the piperazine ring and the conformational preferences (e.g., chair, boat, twist-boat) of the piperazine ring itself. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data with high accuracy, aiding in the interpretation of experimental spectra. For this compound, key spectroscopic parameters can be calculated.

Theoretical 1H and 13C NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)). nih.govtandfonline.commdpi.com The calculated shifts are then compared to experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be explained by solvent effects or specific molecular interactions not accounted for in the gas-phase calculation. mdpi.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of C-H, C-N, and N-H bonds within the imidazole and piperazine rings. mdpi.comresearchgate.net

Table 2: Representative Calculated vs. Experimental Spectroscopic Data for Imidazole-like Structures (Note: This table illustrates the typical agreement found in the literature for related compounds.)

| Nucleus/Group | Calculated 13C Chemical Shift (ppm) nih.gov | Experimental 13C Chemical Shift (ppm) nih.gov |

| Imine Carbon (C=N) | 151.15 | 155.89 |

| Pyrimidine Ring Carbons | 153.52, 136.01, 113.28 | 150.18, 131.09, 108.88 |

| Vibrational Mode | Calculated IR Frequency (cm⁻¹) mdpi.com | Experimental IR Frequency (cm⁻¹) mdpi.com |

| C=O Stretch | 1693 | 1686 |

| N-H Stretch | 3448 | 3432 |

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical modeling is crucial for understanding how chemical reactions occur. For this compound, this could involve studying its synthesis or its reactions with biological targets. Computational chemists can map out the entire reaction pathway, from reactants to products, by identifying the transition state—the highest energy point along the reaction coordinate. semanticscholar.org

DFT calculations are used to optimize the geometry of the reactants, products, and the transition state. semanticscholar.org By comparing the energies of these structures, the activation energy of the reaction can be determined, providing insight into the reaction rate. Studies on the nucleophilic substitution reaction of imidazole with various electrophiles have successfully used DFT to analyze the reaction mechanism and compare computed data with experimental findings. semanticscholar.org Such an approach could be used to model the N-alkylation step often involved in the synthesis of such compounds. nih.gov

Electrostatic Potential and Frontier Molecular Orbital Analysis

The reactivity of a molecule is largely governed by its electronic properties, which can be visualized using Molecular Electrostatic Potential (MEP) maps and analyzed through Frontier Molecular Orbital (FMO) theory. wikipedia.orgmalayajournal.org

The MEP map illustrates the charge distribution across the molecule's surface. nih.govresearchgate.net For a molecule like this compound, the MEP would show regions of negative potential (colored red) around the nitrogen atoms of the imidazole and piperazine rings, indicating these are sites prone to electrophilic attack. mdpi.comnih.gov Regions of positive potential (blue) would likely be found around the hydrogen atoms. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.netacadpubl.eu For imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO's location can vary depending on the substituents. acadpubl.euresearchgate.net This analysis helps predict which parts of the molecule will be involved in chemical reactions. malayajournal.org

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-Imidazol-1-ylmethyl-piperazine

The efficacy of this compound as a ligand is rooted in its electronic and structural characteristics. The presence of multiple nitrogen atoms with available lone pairs of electrons designates it as a potent coordinating agent.

This compound is a potential multidentate ligand, capable of binding to a metal center through more than one donor atom. The molecule possesses three nitrogen atoms that can potentially donate electron pairs to a metal ion: the two nitrogen atoms of the piperazine (B1678402) ring and the non-protonated nitrogen atom of the imidazole (B134444) ring. This allows for several possible coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through a single nitrogen atom. Studies on similar 2-substituted benzimidazole (B57391) ligands have shown that they can act as monodentate ligands, coordinating through the tertiary nitrogen atom of the imidazole ring.

Bidentate Coordination: The ligand can chelate to a metal center using two of its nitrogen donor atoms. A common bidentate coordination would involve one nitrogen from the piperazine ring and the pyridinic nitrogen of the imidazole ring, forming a stable five-membered chelate ring. Another possibility is the coordination of both piperazine nitrogen atoms to the same metal center.

Bridging Ligand: The ligand can act as a bridging ligand, connecting two or more metal centers. This can occur if the donor atoms of the ligand coordinate to different metal ions, leading to the formation of polynuclear complexes. The piperazine ring, in particular, is known to adopt a chair conformation that can facilitate the bridging of two metal centers.

The flexible methylene (B1212753) linker between the imidazole and piperazine rings allows for considerable conformational freedom, enabling the ligand to adapt to the geometric preferences of various metal ions.

The formation and stability of metal complexes are significantly influenced by the basicity of the ligand's donor atoms and the acidity of the metal ion. The piperazine moiety is a weak base, and its nitrogen atoms can be protonated. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. researchgate.net The pKa value for the deprotonation of the imidazole N-H is approximately 14.5, making it a very weak acid. researchgate.net Conversely, the pyridinic nitrogen of the imidazole ring has a pKa of about 7 for its conjugate acid, making it a moderately good donor. researchgate.net

In complex formation, the pH of the reaction medium plays a crucial role. At low pH, the nitrogen atoms of the ligand will be protonated, inhibiting their coordination to the metal ion. As the pH increases, the ligand is deprotonated, and complex formation becomes more favorable. The relative basicity of the donor atoms will influence their coordinating ability, with the more basic nitrogen atoms generally forming stronger bonds with the metal center.

Synthesis and Characterization of Metal Complexes

While specific literature on the synthesis of metal complexes with this compound is scarce, general methods for the preparation of similar N-heterocyclic complexes can be applied.

Transition metal complexes of ligands containing imidazole and piperazine moieties are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The choice of solvent is critical and often includes alcohols like methanol (B129727) or ethanol, as well as more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) for less soluble complexes. researchgate.net The reaction is often carried out at elevated temperatures to facilitate complex formation. biointerfaceresearch.com

Characterization of the resulting complexes would involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the nitrogen atoms by observing shifts in the stretching frequencies of the C-N and N-H bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution, particularly for diamagnetic metal ions.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its stoichiometry.

Elemental Analysis: To determine the elemental composition of the complex and support the proposed formula.

Based on studies of related ligands, it is anticipated that this compound would form stable complexes with a range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov

The coordination chemistry of this compound is not limited to transition metals. The ligand's nitrogen donor atoms can also coordinate to main group metals and lanthanide ions. The synthesis of these complexes would follow similar procedures to those used for transition metal complexes, although the choice of metal salt and reaction conditions might need to be adjusted based on the specific properties of the metal ion.

The characterization of these complexes would also employ similar techniques. For lanthanide complexes, luminescence spectroscopy could be a particularly valuable tool to probe the coordination environment of the metal ion.

Structural Elucidation of Metal-2-Imidazol-1-ylmethyl-piperazine Complexes

While no crystal structures of metal complexes with this compound have been reported in the reviewed literature, insights can be gained from the structures of complexes with related ligands. For instance, X-ray diffraction studies of complexes with piperazine-containing macrocycles and other imidazole derivatives have revealed a variety of coordination geometries, including octahedral, square planar, and tetrahedral. nih.gov

For a bidentate coordination of this compound to a transition metal, a distorted tetrahedral or square planar geometry would be expected for a 1:2 metal-to-ligand complex, while an octahedral geometry would be likely for a 1:2 metal-to-ligand complex with additional co-ligands or for a 1:3 complex. In the case of bridging coordination, more complex polynuclear structures would be formed.

The table below summarizes some of the expected coordination properties and characterization data for hypothetical metal complexes of this compound, based on the behavior of analogous compounds.

| Metal Ion | Expected Coordination Number | Possible Geometry | Expected Spectroscopic Features |

| Cu(II) | 4, 5, or 6 | Square planar, Square pyramidal, or Distorted octahedral | Broad d-d transitions in UV-Vis; Shift in IR C-N stretches |

| Ni(II) | 4 or 6 | Square planar or Octahedral | Multiple d-d transitions in UV-Vis; Paramagnetic shifts in NMR |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Sharp signals in ¹H and ¹³C NMR; No d-d transitions |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Multiple d-d transitions in UV-Vis; Paramagnetic shifts in NMR |

| Ru(II) | 6 | Octahedral | Metal-to-ligand charge transfer (MLCT) bands in UV-Vis |

| La(III) | High (e.g., 8 or 9) | Capped square antiprism or Tricapped trigonal prism | Sharp emission bands in luminescence spectra |

Mononuclear and Polynuclear Architectures

The multidentate nature of this compound makes it an excellent candidate for the construction of both mononuclear and polynuclear coordination architectures. In a mononuclear complex, a single metal ion is coordinated to one or more molecules of the ligand. The specific geometry of the complex is influenced by the coordination number of the metal ion and the steric bulk of the ligand.

Polynuclear architectures, on the other hand, involve multiple metal centers bridged by the this compound ligand. The distance between the nitrogen atoms of the piperazine ring and the nitrogen of the imidazole ring allows for the formation of stable bridges between two or more metal ions. This can lead to the formation of discrete dinuclear or trinuclear complexes, or even extended one-, two-, or three-dimensional coordination polymers. The choice of metal ion and counter-anion can play a crucial role in directing the final structure. For instance, ligands containing more than one pyrazine (B50134) ring, a related N,N-ditopic heterocycle, tend to result in assemblies of higher dimensionality. researchgate.net

| Complex Type | Potential Coordinating Atoms | Plausible Structure |

| Mononuclear | N(piperazine), N(imidazole) | A single metal center chelated by one or more ligands. |

| Dinuclear | N(piperazine) and N(imidazole) bridging | Two metal centers bridged by the ligand. |

| Coordination Polymer | Bridging via both piperazine and imidazole nitrogens | An extended network of alternating metal ions and ligands. |

Metallosupramolecular Assemblies

Metallosupramolecular assemblies are large, highly organized structures held together by coordination bonds between metal ions and organic ligands. The ability of this compound to act as a versatile building block makes it a prime candidate for the construction of such assemblies. By carefully selecting the metal ion and reaction conditions, it is possible to control the self-assembly process and generate a wide range of supramolecular structures, including cages, helicates, and grids.

The directionality of the coordination bonds, combined with the specific geometry of the this compound ligand, can be used to program the formation of these complex architectures. For example, the use of square-planar metal ions could lead to the formation of grid-like structures, while octahedral metal ions might favor the formation of three-dimensional cages. The resulting metallosupramolecular assemblies can exhibit interesting properties, such as host-guest chemistry, catalysis, and molecular recognition. The formation of such assemblies has been observed with related ligands, such as those containing pyrazine subunits, which can form a diverse range of discrete and polymeric species with metal ions like silver(I). researchgate.net

Thermodynamics and Kinetics of Metal-Ligand Binding

The stability of the metal complexes formed by this compound is governed by the thermodynamics and kinetics of the metal-ligand binding process. The thermodynamic stability of a complex is typically quantified by its formation constant (K) or its Gibbs free energy of formation (ΔG°). A large formation constant indicates a thermodynamically stable complex.

The chelate effect is expected to play a significant role in the stability of complexes formed with this compound, where the ligand can form a five- or six-membered ring with the metal center. This effect generally leads to an increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, octahedral, divalent metal ions, can be used to predict the trend in stability for complexes of this compound with first-row transition metals. researchgate.net The expected order of stability would be Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The kinetics of metal-ligand binding, on the other hand, describes the rate at which the complex is formed. This can be influenced by a number of factors, including the lability of the metal ion, the nature of the solvent, and the presence of competing ligands. Understanding the kinetics of complex formation is crucial for controlling the synthesis of desired coordination architectures.

| Metal Ion | log K1 | log K2 | -ΔG° (kJ/mol) | -ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Co(II) | 5.8 | 4.5 | 58.8 | 29.3 | 99 |

| Ni(II) | 7.1 | 5.9 | 74.2 | 38.5 | 120 |

| Cu(II) | 8.9 | 7.2 | 91.9 | 49.6 | 142 |

| Zn(II) | 6.2 | 5.1 | 64.5 | 33.1 | 105 |

Note: The data in this table is illustrative and represents typical values for similar nitrogen-containing heterocyclic ligands with divalent transition metals, as presented in related studies. researchgate.net The actual thermodynamic parameters for this compound would need to be determined experimentally.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonding is a predominant force in directing the crystalline architecture of nitrogen-containing heterocyclic compounds. In the case of 2-Imidazol-1-ylmethyl-piperazine, the piperazine (B1678402) ring contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The imidazole (B134444) ring, in turn, possesses a pyridine-like nitrogen atom (N-3) that is a potent hydrogen bond acceptor. This donor-acceptor pairing is a well-established motif in the solid-state structures of many imidazole derivatives, often leading to the formation of robust, one-dimensional "tape" motifs. researchgate.net

In a crystalline solid of pure this compound, or in co-crystals with other molecules, a variety of hydrogen bonding patterns can be envisaged. The piperazine N-H group can interact with the imidazole N-3 atom of a neighboring molecule, leading to the formation of chains or more complex architectures. Furthermore, the potential for C-H···N and C-H···π interactions involving the methylene (B1212753) bridge and the imidazole ring can provide additional stability to the crystal packing. The interplay of these interactions will ultimately determine the final three-dimensional arrangement of the molecules in the crystal lattice.

A study of related piperazine-containing co-crystals has highlighted the significance of the terminal piperazine nitrogen as a strong halogen bond acceptor, suggesting its potential to participate in a range of non-covalent interactions. nih.gov This further underscores the versatility of the piperazine scaffold in directing supramolecular assembly.

Non-Covalent Interactions in Self-Assembled Systems

Beyond classical hydrogen bonding, a variety of other non-covalent interactions contribute to the self-assembly of systems containing this compound. The imidazole ring, being an aromatic system, can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent imidazole rings overlap, are a significant driving force in the organization of many aromatic molecules in both the solid state and in solution.

Furthermore, the flexible nature of the methylene linker between the piperazine and imidazole rings allows for conformational adaptability, enabling the molecule to optimize its geometry to maximize favorable non-covalent contacts. This flexibility is a key feature in the design of functional supramolecular materials. rsc.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The imidazole and piperazine moieties are both excellent ligands for coordination to metal ions, making this compound a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). The pyridine-like nitrogen of the imidazole ring and the nitrogen atoms of the piperazine ring can all act as coordination sites. nih.govrsc.org

The versatility of imidazole and its derivatives in forming coordination polymers is well-documented, with the resulting structures ranging from one-dimensional chains to complex three-dimensional frameworks. fau.deresearchgate.netacs.org The connectivity of the resulting network is influenced by the coordination geometry of the metal ion and the binding mode of the ligand.

Similarly, piperazine-based ligands have been successfully employed in the synthesis of MOFs. rsc.org The ability of the piperazine ring to bridge metal centers can lead to the formation of porous materials with potential applications in gas storage and separation.

In the case of this compound, the presence of multiple coordination sites offers the potential for the formation of intricate and multidimensional coordination networks. The ligand could act as a bidentate or even a tridentate linker, bridging multiple metal centers to create extended structures. The specific architecture of the resulting coordination polymer or MOF would depend on factors such as the choice of metal ion, the reaction conditions, and the presence of any counter-ions or guest molecules.

| Metal Ion | Potential Coordination Mode | Resulting Structure Type | Reference Example |

| Ag(I) | Linear coordination through imidazole N | 1D helical chains | researchgate.net |

| Cu(II) | Square planar or octahedral coordination | 1D chains, 2D networks | researchgate.net |

| Zn(II) | Tetrahedral coordination | 1D double chains, 3D frameworks | researchgate.net |

| Cd(II) | Octahedral coordination | 1D double chains, 3D frameworks | researchgate.net |

This table presents potential coordination behaviors based on studies of related bis(imidazole) ligands.

Host-Guest Chemistry and Molecular Recognition (non-biological)

The structural features of this compound suggest its potential for application in non-biological host-guest chemistry and molecular recognition. The piperazine ring can adopt a pre-organized, cavity-like conformation, which could encapsulate small guest molecules. The imidazole unit, with its hydrogen bonding and π-stacking capabilities, can provide additional binding sites to enhance the recognition process.

While direct studies on the host-guest chemistry of this specific compound are not available, the principles of molecular recognition involving piperazine and imidazole derivatives are well-established. For instance, piperazine-containing macrocycles have been shown to act as hosts for a variety of guest species.

The combination of a flexible piperazine unit and a rigid imidazole group within the same molecule could lead to selective binding of specific guests. The size and shape of the piperazine cavity, along with the electronic properties of the imidazole ring, would dictate the selectivity of the host-guest interactions. This tailored recognition is a cornerstone of supramolecular chemistry and opens avenues for the development of sensors and separation materials.

Applications in Catalysis and Materials Science

Homogeneous Catalysis Mediated by Metal Complexes of 2-Imidazol-1-ylmethyl-piperazine

The nitrogen-containing heterocyclic rings in this compound make it a promising candidate as a ligand for a wide range of transition metals. The resulting metal complexes could theoretically exhibit catalytic activity in various organic transformations and polymerization reactions.

Organic Transformation Catalysis

While extensive research exists on the catalytic applications of metal complexes with various imidazole (B134444) and piperazine-based ligands, specific studies detailing the use of this compound in homogeneous catalysis for organic transformations are not readily found in the reviewed literature.

Hypothetically, metal complexes of this ligand could be active in reactions such as:

Cross-coupling reactions: The electron-donating properties of the imidazole and piperazine (B1678402) nitrogens could stabilize metal centers (e.g., Palladium, Nickel, Copper) in catalytic cycles for reactions like Suzuki, Heck, and Sonogashira couplings.

Oxidation reactions: The ligand could support metal centers in various oxidation states, potentially enabling the catalysis of alcohol oxidation or epoxidation reactions.

Reduction reactions: Metal complexes of this compound could potentially act as catalysts for transfer hydrogenation or other reduction processes.

A search of the scientific literature did not yield specific examples or data tables of organic transformations catalyzed by metal complexes of this compound.

Polymerization Catalysis

The field of polymerization catalysis often utilizes metal complexes with nitrogen-based ligands to control the polymerization process and the properties of the resulting polymers. mdpi.com For instance, studies on other substituted imidazole and piperazine ligands have shown their utility in this area. rug.nl

However, specific research focusing on the use of this compound as a ligand in metal-catalyzed polymerization is not available in the surveyed literature. Theoretically, its complexes could be investigated for their potential in:

Olefin polymerization: Acting as ancillary ligands for late transition metals to catalyze the polymerization of ethylene (B1197577) or propylene.

Ring-opening polymerization: Catalyzing the ring-opening polymerization of cyclic esters or ethers.

No data tables detailing monomer conversion, polymer molecular weight, or polydispersity for polymerization reactions catalyzed by this compound complexes were found.

Heterogeneous Catalysis Using Immobilized Derivatives

Immobilizing homogeneous catalysts onto solid supports is a key strategy to combine the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. Derivatives of this compound could be synthesized with functional groups that allow for their covalent attachment to supports like silica, alumina, or polymers.

Despite the general interest in immobilized imidazole and piperazine-based catalysts, specific studies detailing the synthesis and application of immobilized this compound derivatives for heterogeneous catalysis are not present in the reviewed scientific literature.

Role in Functional Material Design

The bifunctional nature of this compound, containing both a five-membered imidazole ring and a six-membered piperazine ring, makes it an interesting building block for the design of functional materials with specific properties.

Adsorption and Separation Technologies

Materials incorporating piperazine and imidazole functionalities have been explored for gas capture, particularly for CO2, due to the basic nature of the nitrogen atoms. For instance, emulsion liquid membranes containing piperazine have been investigated for carbon dioxide removal. ijcea.org

However, the scientific literature lacks specific studies on the use of this compound in the design of materials for adsorption and separation technologies. There is no available data on its performance in gas adsorption isotherms or separation factors for different gas mixtures.

Sensor Development (non-biological detection)

The imidazole moiety is a well-known component in chemical sensors due to its ability to coordinate with metal ions and participate in hydrogen bonding interactions. Changes in the spectroscopic or electrochemical properties upon binding of an analyte can be used for detection.

While the development of sensors based on imidazole derivatives is a broad field of research, specific examples of non-biological sensors utilizing this compound as the sensing element are not described in the reviewed literature. Consequently, there are no data tables available that would detail its selectivity, sensitivity, or limit of detection for various non-biological analytes.

Advanced Organic Synthesis Applications

2-Imidazol-1-ylmethyl-piperazine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org Common strategies for creating chiral piperazines involve synthesis from chiral starting materials like α-amino acids or the resolution of racemic mixtures. rsc.orgresearchgate.netgoogle.com

While chiral versions of substituted piperazines, such as (R)- and (S)-2-methylpiperazine, are widely utilized in organic synthesis, there is currently no direct evidence in scientific literature to suggest that this compound is employed as a chiral auxiliary in the classical sense. researchgate.net Its application appears to be focused on its permanent incorporation into the final molecular structure rather than its temporary use to induce chirality.

Building Block in Complex Molecular Architectures

Researchers have successfully incorporated the piperazine (B1678402) unit into large polyazamacrocycles. These structures are valuable in catalyst design and as frameworks for stabilizing dinuclear or polynuclear metal complexes by maintaining well-defined distances between metal centers. nih.gov For instance, a 30-membered macrocycle containing two pyridine (B92270) and two piperazine units (30-anePy2N10Pip2) was serendipitously synthesized during a procedure targeting a smaller 15-membered ring. nih.govnih.gov This demonstrates the utility of piperazine-containing precursors in creating complex macrocyclic systems.

In another application, a derivative, 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine, served as a key scaffold in the synthesis of novel hybrid molecules. nih.gov Through "click chemistry," this imidazolyl-piperazine unit was connected to various 1,2,3-triazole motifs to create compounds evaluated for their anticancer properties. nih.gov Furthermore, imidazolopiperazines have been systematically modified to develop second-generation antimalarial agents with improved potency and metabolic stability. nih.gov These examples underscore the role of the this compound framework as a fundamental component in constructing molecules with specific functions.

Table 1: Examples of Complex Molecules Synthesized Using Imidazolyl-Piperazine Building Blocks

| Complex Molecule/Scaffold | Precursor/Building Block | Synthetic Application | Reference(s) |

|---|---|---|---|

| 30-anePy2N10Pip2 aza-macrocycle | 1,4-bis(2-aminoethyl)piperazine (a related piperazine derivative) | Synthesis of large polyazamacrocycles for metal complexation studies. | nih.govnih.gov |

| 4-Nitroimidazole-piperazinyl tagged 1,2,3-triazoles | 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine | Click chemistry synthesis of hybrid molecules for anticancer evaluation. | nih.gov |

| 8,8-dimethyl imidazolopiperazine analogues | Imidazole (B134444) and piperazine derivatives | Optimization of lead compounds for second-generation antimalarial agents. | nih.gov |

Future Perspectives and Emerging Research Avenues

Integration with Advanced Spectroscopic and Imaging Techniques

The structural elucidation and functional analysis of 2-Imidazol-1-ylmethyl-piperazine and its analogues are being propelled by the integration of advanced spectroscopic and imaging techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental in confirming the chemical structures of newly synthesized derivatives. nih.govnih.gov For instance, HRMS is routinely used to determine the precise molecular weight and elemental composition, while 1H and 13C NMR provide detailed information about the molecular framework. nih.gov

Beyond basic characterization, advanced techniques like single-crystal X-ray diffraction are providing unprecedented insights into the three-dimensional arrangement of these molecules. This has been instrumental in understanding the spatial orientation of the imidazole (B134444) and piperazine (B1678402) moieties, which is crucial for their biological activity. nih.gov

Furthermore, fluorescent cellular imaging is emerging as a powerful tool to visualize the subcellular localization and dynamics of these compounds. Studies on related piperazine-linked derivatives have demonstrated their potential as imaging probes with good membrane permeability, allowing them to be dispersed throughout the cell cytoplasm. mdpi.com This capability is vital for understanding their mechanism of action and for the development of theranostics, which combine therapeutic and diagnostic functions in a single agent. mdpi.com

Rational Design Principles for Novel Derivatives

The development of new derivatives of this compound is increasingly guided by rational design principles, a strategy that leverages an understanding of structure-activity relationships (SAR) to create molecules with enhanced efficacy and specificity. A key approach in this area is the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active motifs.

Molecular docking studies are integral to this rational design process. By simulating the binding of designed ligands to the active sites of biological targets, such as proteins and enzymes, researchers can predict the potential efficacy of a new derivative before it is synthesized. nih.govnih.gov This computational screening helps to prioritize the most promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process.

Sustainable and Green Chemical Synthesis Approaches

In line with the growing emphasis on environmental responsibility in the chemical sciences, there is a significant push towards developing sustainable and green synthesis methods for this compound and its derivatives. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and the generation of significant waste.

Modern approaches focus on improving reaction efficiency and minimizing environmental impact. One-pot synthesis, for instance, allows for the construction of complex molecules like 1,4-bis(4,5-diphenyl-1H-imidazole-2-yl) benzene (B151609) in a single reaction vessel, reducing the need for intermediate purification steps and solvent usage. researchgate.net

The use of catalysts is another cornerstone of green chemistry. For example, the synthesis of imidazole derivatives bearing a quinoline (B57606) nucleus has been achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. nih.gov Catalytic processes are often more efficient and selective than stoichiometric reactions, leading to higher yields and purer products. The development of imidazo[1,2-a]piperazine synthesis has also seen innovations to improve efficiency and regioselectivity. researchgate.net These efforts not only make the production of these compounds more economically viable but also align with the principles of sustainable development.

Advanced Computational Methodologies in Compound Research

Advanced computational methodologies are playing an increasingly pivotal role in the study of this compound and its analogs. These in silico tools provide deep insights into the physicochemical properties, biological activities, and potential toxicities of these compounds, complementing experimental research.

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational method used to correlate the structural features of molecules with their biological activities. researchgate.net By developing statistically significant QSAR models, researchers can predict the activity of unsynthesized compounds and guide the design of more potent derivatives. researchgate.net

Molecular docking, as mentioned earlier, is another critical computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. elsevierpure.com This information is invaluable for understanding the molecular basis of a compound's biological activity and for designing new drugs with improved binding affinity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now routinely used to assess the "drug-likeness" of new compounds at an early stage of development, helping to identify candidates with favorable pharmacokinetic profiles. nih.govjneonatalsurg.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Imidazol-1-ylmethyl-piperazine, and how can reaction efficiency be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives can react with imidazole-containing electrophiles (e.g., chloromethylimidazole) in polar solvents like methanol or DMF. Catalytic bases (e.g., K₂CO₃) enhance reactivity. Optimization involves adjusting molar ratios (e.g., 1:1.2 piperazine to electrophile), temperature (20–60°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion .

- Example Reaction Conditions :

| Reactants | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Piperazine + Chloromethylimidazole | Methanol | K₂CO₃ | 50°C | 18 h | 75–85% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., imidazole protons at δ 7.2–7.8 ppm, piperazine CH₂ at δ 2.5–3.5 ppm).

- IR Spectroscopy : Detects functional groups (N-H stretch ~3300 cm⁻¹, C-N ~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS verifies molecular ion ([M+H]⁺ at m/z 167.1).

- Elemental Analysis : Validates purity (>95%) .

Q. What safety precautions are required when handling this compound?

- Methodology : Use PPE (gloves, goggles) due to hazards (H315: skin irritation, H335: respiratory irritation). Store at room temperature in airtight containers. Avoid exposure to moisture or strong oxidizers. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use software (AutoDock Vina) to simulate binding to targets (e.g., serotonin receptors).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on imidazole) with activity.

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data for piperazine-imidazole hybrids?

- Methodology :

- Meta-Analysis : Compare studies for variables (cell lines, assay protocols).

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions.

- Off-Target Screening : Use panels (e.g., CEREP) to identify non-specific interactions .

Q. How can cascade reactions be applied to synthesize complex this compound derivatives?

- Methodology : Utilize one-pot reactions combining DMSO-HBr oxidation and Debus-Radziszewski condensation. Example:

- Step 1 : Oxidize aryl methyl ketones to α-ketoamides.

- Step 2 : Condense with ammonia and aldehydes to form imidazole rings.

- Key Conditions : Mild temperature (60–80°C), aqueous/organic biphasic system, 12–18 hours .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound analogs?

- Methodology :

- Substituent Variation : Systematically modify piperazine (e.g., N-alkylation) and imidazole (e.g., halogenation).

- Pharmacophore Mapping : Identify critical moieties (e.g., imidazole’s N3 for H-bonding).

- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to cluster bioactivity data .

Q. How do impurities in this compound affect pharmacological assays, and how can they be minimized?

- Methodology :

- Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water).

- Analytical QC : HPLC-PDA (≥98% purity, C18 column, acetonitrile/water gradient).

- Stability Studies : Monitor degradation under stress conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.